molecular formula C22H19NO4 B11091742 4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B11091742
M. Wt: 361.4 g/mol
InChI Key: YHQYCGJEHXKFFS-UHFFFAOYSA-N
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Description

4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a synthetic organic compound belonging to the benzamide class It features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.

    Substitution Reactions: Introduction of ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using ethyl and methyl halides, respectively.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the substituted dibenzofuran with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: A structurally similar compound with additional ethoxy groups.

    2-Methoxydibenzo[b,d]furan-3-yl derivatives: Compounds with variations in the substituents on the dibenzofuran core.

Uniqueness

4-ETHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the benzamide moiety, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

4-ethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C22H19NO4/c1-3-26-15-10-8-14(9-11-15)22(24)23-18-13-20-17(12-21(18)25-2)16-6-4-5-7-19(16)27-20/h4-13H,3H2,1-2H3,(H,23,24)

InChI Key

YHQYCGJEHXKFFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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